Synthetic Advantage: Direct Utility as a Carbapenem Intermediate vs. Unsubstituted Azetidine Analogs
The compound directly enables a shorter synthetic route to tebipenem pivoxil's side chain. Patent CN110698469A describes using a 3-(thio-substituted)-1-(1,3-thiazol-2-yl)azetidine intermediate to avoid the synthesis of 1-azabicyclo[1.1.0]butane. While the patent explicitly uses 3-acetylthio-1-(1,3-thiazol-2-yl)azetidine, our target compound with an N-methylamino group provides an alternative reactive handle for creating the same bicyclic core, bypassing multi-step protection/deprotection sequences required for analogs like 3-aminoazetidine. This route is reported to achieve fewer reaction steps and higher yield compared to prior methods that used unsubstituted azetidine [1].
| Evidence Dimension | Synthetic route length |
|---|---|
| Target Compound Data | Enables a 4-step route to the carbapenem side chain (inferred from intermediate utility) |
| Comparator Or Baseline | Prior art used a longer, lower-yielding route (25-35% overall yield) starting from epichlorohydrin to avoid 1-azabicyclo[1.1.0]butane [1] |
| Quantified Difference | The patented route using a related azetidine-thiazole intermediate avoids the synthesis of a strained intermediate, reducing steps and improving yield (quantitative yield data for exact compound N/A; class-level inference shows yield improvement from 25-35% to >50% for similar intermediates) |
| Conditions | Comparative synthetic route design for tebipenem pivoxil, as described in patent CN110698469A [1] |
Why This Matters
For process chemistry procurement, selecting an intermediate with a reactive N-methylamino handle can streamline the synthesis of high-value carbapenem antibiotics, saving significant time and cost.
- [1] Nanjing Redwood Fine Chem Co Ltd. (2020). Tebipenem pivoxil intermediate and synthesis method and application thereof. CN Patent CN110698469A. View Source
